Ethyl (diphenylmethylsilyl)acetate
Description
Structure
2D Structure
Properties
CAS No. |
13950-57-7 |
|---|---|
Molecular Formula |
C17H20O2Si |
Molecular Weight |
284.42 g/mol |
IUPAC Name |
ethyl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C17H20O2Si/c1-3-19-17(18)14-20(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
MFIAJOGCRUYZQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of Ethyl Diphenylmethylsilyl Acetate
Regioselective Olefin Synthesis
Reduction-Elimination Pathways to Terminal Olefins
Following a comprehensive review of available scientific literature, no specific information was found regarding the reduction-elimination pathways of Ethyl (diphenylmethylsilyl)acetate to form terminal olefins. General methodologies for the synthesis of terminal olefins often involve the reduction of various functional groups followed by an elimination step, but the application of these methods to this compound has not been documented in the searched resources.
Generation of Regioselectively Deuterated Olefins
There is no available research detailing the use of this compound in the generation of regioselectively deuterated olefins. While methods exist for the regioselective deuteration of terminal olefins using various catalysts and deuterium (B1214612) sources like D₂O, specific examples involving this compound are not present in the reviewed literature. nih.gov
Convergent Synthesis of Carbonyl Compounds
Formation of β-Ketosilanes via Nucleophilic Additions
No specific information was found regarding the formation of β-ketosilanes through nucleophilic additions to this compound. The synthesis of β-ketosilanes is a known chemical transformation, but its execution using this compound as a starting material is not described in the available literature.
Reactivity with Grignard Reagents and Stoichiometric Considerations
While the reaction of esters with Grignard reagents is a fundamental transformation in organic chemistry, specific studies detailing the reactivity of this compound with Grignard reagents, including stoichiometric considerations, are not available in the reviewed scientific literature. Generally, esters react with two equivalents of a Grignard reagent to form tertiary alcohols. However, without specific experimental data for this compound, any discussion on its reactivity profile would be speculative.
Conversion of Esters to Ketones via Protiodesilylation
The conversion of esters to ketones is a fundamental transformation in organic synthesis. While direct reaction of esters with common organometallic reagents like Grignard or organolithium reagents typically leads to over-addition and the formation of tertiary alcohols, the use of silyl-substituted esters can offer alternative pathways. chemistrysteps.com Silyl (B83357) esters are known for their lability under both acidic and basic conditions, a property that can be exploited in synthesis. thieme-connect.de
Although direct studies on the protiodesilylation of this compound to form a ketone are not extensively documented in the reviewed literature, the general principle involves the cleavage of the silicon-carbon or silicon-oxygen bond. The lability of silyl esters, which is greater than that of corresponding silyl ethers, suggests that the ester group could be transformed under mild conditions that might not affect other functional groups in the molecule. thieme-connect.de In a hypothetical protiodesilylation reaction, the silyl group would be replaced by a proton, potentially leading to an intermediate that could be converted to a ketone. The specific conditions required for such a transformation with the diphenylmethylsilyl group would need to be determined experimentally.
Precursors to Regioselectively Generated Enol Silyl Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. wikipedia.org The regioselective formation of silyl enol ethers from carbonyl compounds is a key challenge. While this compound is a silyl ester, its role as a direct precursor to a regioselectively generated enol silyl ether is not the most common transformation. Typically, silyl enol ethers are synthesized by trapping an enolate with a silyl halide or by reacting a ketone with a silyl triflate in the presence of a non-nucleophilic base. wikipedia.org
However, the rearrangement of α-silyl esters or related compounds can, in principle, lead to the formation of silyl enol ethers. For instance, the reaction of acylsilanes with α-sulfinyl carbanions has been shown to produce silyl enol ethers regioselectively. researchgate.net Furthermore, recent advances have demonstrated the nickel-catalyzed remote functionalization of ketones to afford Z-selective silyl enol ethers, showcasing modern approaches to control regioselectivity. acs.orgnih.gov While not directly involving this compound, these methods highlight the importance of silyl groups in modern synthetic strategies for obtaining specific enol ether isomers.
The table below summarizes different methods for the synthesis of silyl enol ethers, illustrating the variety of precursors and conditions that can be employed to achieve regioselectivity.
| Precursor Type | Reagents | Outcome | Reference |
| Ketone | Trimethylsilyl (B98337) triflate, Triethylamine | Silyl enol ether formation | |
| Alkenyl Ketone | Grubbs catalyst | Cyclic enol silyl ether | researchgate.net |
| Ketone with distant olefin | NiBr2dme, IPr, iPrBr, Mn | Z-selective silyl enol ether | acs.org |
| Acylsilane | α-Lithioalkyl sulfoxide | Regio-defined silyl enol ether | researchgate.net |
Intramolecular Cyclization Reactions
The presence of both a silyl group and a potential nucleophile within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.
Silyl-Prins Cyclizations Involving Diphenylmethylsilyl Alcohols
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful method for constructing tetrahydropyran (B127337) rings. researchgate.net The incorporation of a silyl group, as in the silyl-Prins cyclization, can enhance the reaction's efficiency and stereoselectivity. researchgate.netresearchgate.net While this compound itself is not a direct substrate for this reaction, related diphenylmethylsilyl-containing alcohols can undergo such transformations.
In a typical silyl-Prins cyclization, an oxocarbenium ion is formed, which is then attacked intramolecularly by the silylated alkene. A key feature is the stabilization of the resulting carbocation beta to the silicon atom, which then typically leads to the elimination of the silyl group to form a double bond. researchgate.net
Tandem Cyclization-Aryl Migration Processes
A fascinating and unexpected outcome in silyl-Prins cyclizations has been observed with certain substrates, where the reaction proceeds via a tandem cyclization-aryl migration pathway. acs.org In these cases, instead of the expected elimination of the silyl group, an aryl group from the silicon atom migrates to the adjacent carbon. acs.org This process leads to the formation of polysubstituted tetrahydropyrans with the silyl group retained in the final product. acs.org
Research has shown that the choice of Lewis acid catalyst can dramatically influence the reaction pathway. For example, using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst with geminal vinylsilyl alcohols and aldehydes can promote this tandem silyl-Prins/aryl migration, resulting in high stereocontrol and the formation of both quaternary and tertiary stereogenic centers in a single step. acs.org Conversely, switching the catalyst to bismuth trichloride (B1173362) (BiCl3) can lead to a different outcome, favoring the formation of halogenated tetrahydropyrans without aryl migration. researchgate.netacs.org
The table below illustrates the influence of the Lewis acid on the outcome of the silyl-Prins cyclization of a vinylsilyl alcohol.
| Lewis Acid | Product Type | Key Transformation | Reference |
| TMSOTf | Polysubstituted tetrahydropyran | Tandem cyclization-aryl migration | acs.org |
| BiCl3 | Halogenated tetrahydropyran | Cyclization with halide incorporation | researchgate.netacs.org |
Other Significant Transformations
Radical Silylation Reactions in Related Systems
Silyl radicals are valuable intermediates for the formation of carbon-silicon bonds. While direct radical reactions involving this compound are not specifically detailed, the generation and reaction of silyl radicals from related organosilicon compounds provide insight into potential transformations. Silyl radicals are typically generated from hydrosilanes via hydrogen-atom abstraction or through the electroreduction of chlorosilanes. rsc.orgyoutube.com
These silyl radicals can participate in various reactions, including the hydrosilylation of alkenes and alkynes, disilylation, and allylic silylation. rsc.orgyoutube.com These reactions are often carried out under transition-metal-free conditions, using radical initiators or photoredox catalysis. youtube.com The development of methods for the electrochemical generation of silyl radicals from stable chlorosilanes represents a significant advancement, expanding the scope of radical silylation reactions. rsc.org
Mechanistic Studies on Reactions of Ethyl Diphenylmethylsilyl Acetate
Detailed Reaction Mechanisms for Olefin Generation
Analysis of the α-Silylation – Reduction – Elimination Sequence
The established mechanistic pathway begins with the deprotonation of ethyl (diphenylmethylsilyl)acetate at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an ester enolate. This enolate serves as the α-silyl carbanion equivalent. This nucleophile then attacks the electrophilic carbon of an aldehyde or ketone. This addition step leads to a tetrahedral intermediate, a β-alkoxide-α-silyl ester. Upon aqueous or controlled workup, this intermediate is protonated to yield a β-hydroxy-α-silyl ester.
The final step is the elimination of the hydroxyl and silyl (B83357) groups to form the carbon-carbon double bond. This key step is characteristic of the Peterson olefination. youtube.com A significant feature of this reaction is that the stereochemical outcome of the olefin can be controlled by the conditions used for the elimination. youtube.com
Acid-Catalyzed Elimination : Treatment of the β-hydroxy-α-silyl ester with acid results in protonation of the hydroxyl group, converting it into a good leaving group (water). This facilitates an anti-elimination pathway, where the silyl group and the protonated hydroxyl group depart from opposite faces of the molecule to form the alkene. libretexts.orgchemistrysteps.com
Base-Catalyzed Elimination : In the presence of a base (e.g., potassium hydride), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then coordinate to the silicon atom, forming a transient pentacoordinate 1,2-oxasiletanide intermediate. This intermediate subsequently undergoes a concerted syn-elimination , where the silyl and oxygen substituents depart from the same face, to yield the complementary alkene isomer. youtube.comchemistrysteps.com
For α-silyl esters, which contain an electron-withdrawing group, the intermediate β-hydroxysilane often eliminates in-situ without the need for isolation. chemistrysteps.com This variant is highly effective for synthesizing α,β-unsaturated esters, a specific class of olefins, with good stereocontrol.
| Reactant 1 | Reactant 2 | Base/Acid | Elimination Type | Product Type |
| This compound | Aldehyde/Ketone | Acid (e.g., H₂SO₄) | Anti-elimination | (E)-α,β-Unsaturated Ester |
| This compound | Aldehyde/Ketone | Base (e.g., KH) | Syn-elimination | (Z)-α,β-Unsaturated Ester |
Mechanistic Pathways of Ester to Ketone Transformations
Investigations into Protiodesilylation Mechanisms
The conversion of an ester like this compound into a ketone is a challenging transformation. A direct reaction is complicated by the high reactivity of the ketone product, which typically reacts further with the nucleophilic reagent. chemistrysteps.com Standard methods, such as reacting an ester with two equivalents of a Grignard or organolithium reagent, result in the formation of a tertiary alcohol. libretexts.orgmasterorganicchemistry.com Stopping the reaction at the ketone stage is generally not feasible via this route because ketones are more reactive towards nucleophiles than their parent esters. chemistrysteps.com
A plausible, though not widely documented for this specific substrate, mechanistic pathway for transforming this compound into a ketone (R-CO-CH₂-R') would involve a multi-step sequence initiated by an organometallic reagent, with a crucial subsequent acid-catalyzed protiodesilylation step.
A hypothetical mechanism could proceed as follows:
Nucleophilic Acyl Substitution : One equivalent of an organometallic reagent (e.g., a Grignard reagent, R'-MgX) attacks the ester carbonyl of this compound. This would form a tetrahedral intermediate which could then collapse, expelling the ethoxide leaving group to form an α-silyl ketone. As noted, isolating this intermediate is difficult due to its high reactivity. chemistrysteps.com
Further Nucleophilic Addition : A second equivalent of the organometallic reagent would rapidly add to the highly reactive α-silyl ketone intermediate, generating a tertiary alkoxide.
This pathway remains speculative for this specific reagent, as direct methods are not prominently featured in the literature. More common strategies for preparing ketones from esters involve converting the ester to a less reactive intermediate, such as a Weinreb amide or a carboxylic acid, before introducing the final carbon substituent. chemistrysteps.com
Mechanistic Insights into Silyl-Prins Cyclization
The silyl-Prins cyclization is a powerful variant of the classic Prins reaction, used to construct heterocyclic rings like tetrahydropyrans. The reaction leverages the unique properties of organosilane nucleophiles. While reactions of this compound itself are not the direct example, its derivatives, converted into unsaturated alcohols (alkenyl or homoallyl alcohols), serve as key substrates for this transformation.
Role of Oxocarbenium Intermediates
The mechanism of the silyl-Prins cyclization is initiated by the reaction of an aldehyde with a Lewis acid or Brønsted acid. libretexts.orglibretexts.orgbyjus.com This activation step generates a highly electrophilic oxocarbenium ion . libretexts.orglibretexts.org This intermediate is the key species that is attacked by the nucleophilic double bond of the silyl-containing substrate (e.g., a vinylsilane or allylsilane derived from this compound).
The key steps are:
Oxocarbenium Ion Formation : An aldehyde reacts with a Lewis acid (e.g., TMSOTf, BiCl₃, InCl₃) to form a resonance-stabilized oxocarbenium ion. libretexts.orgyoutube.com
Cyclization : The electron-rich double bond of the silyl-alkene attacks the oxocarbenium ion. This intramolecular nucleophilic attack typically proceeds through a low-energy, chair-like transition state, which helps to establish the stereochemistry of the final product. libretexts.orgyoutube.com
Carbocation Stabilization : The cyclization event generates a new carbocationic intermediate. The silyl group plays a critical role at this stage. If the silyl group is positioned beta to the newly formed positive charge (a β-silyl effect), it provides powerful hyperconjugative stabilization, directing the regiochemical outcome of the cyclization and preventing side reactions.
Termination : The reaction is terminated by the loss of the silyl group (desilylation), which typically forms a double bond within the newly formed ring, or by trapping of the carbocation by a nucleophile present in the reaction mixture. libretexts.orglibretexts.org
The use of silyl-alkenes as nucleophiles offers advantages over simple alkenes, including faster reaction rates and higher selectivity, due to the ability of the silicon group to stabilize the cationic intermediate. libretexts.orgyoutube.com
Computational Chemistry Approaches (e.g., DFT Calculations)
The intricate details of the silyl-Prins cyclization, including transition state geometries, reaction energetics, and the origins of stereoselectivity, have been extensively investigated using computational chemistry, particularly Density Functional Theory (DFT). youtube.com These studies provide insights that are often difficult to obtain through experimental means alone.
DFT calculations have been instrumental in:
Confirming Reaction Pathways : Computational studies have been used to compare the energy profiles of different possible mechanisms. For instance, in certain iron(III)-catalyzed Prins cyclizations, DFT calculations helped to establish that the reaction proceeds through the classical oxocarbenium pathway rather than a competing [2+2] cycloaddition pathway. chemistrysteps.com
Elucidating Intermediate Structures : The geometries of key intermediates, such as the oxocarbenium ion and the subsequent post-cyclization carbocation, can be modeled. This helps in understanding how substituents influence the stability and reactivity of these transient species.
Rationalizing Stereoselectivity : By calculating the energies of the various possible transition states (e.g., chair vs. boat, axial vs. equatorial attack), DFT can predict and explain the observed diastereoselectivity of the cyclization. youtube.com For example, calculations can rationalize why a reaction favors a specific chair-like transition state where bulky substituents occupy equatorial positions.
Investigating Unexpected Rearrangements : In some silyl-Prins reactions, unexpected rearrangements such as aryl group migrations from silicon to carbon have been observed. DFT calculations can be employed to map the potential energy surface for such processes and determine their feasibility compared to the expected reaction pathway. youtube.com
These computational approaches have become an indispensable tool for gaining a deep, quantitative understanding of the silyl-Prins cyclization mechanism, guiding the development of new, more efficient, and highly selective synthetic methods. youtube.com
Stereochemical Course of Silyl Group Migrations and Rearrangements
The stereochemical outcome of silyl group migrations is a critical aspect of understanding the reaction mechanisms involving organosilicon compounds like this compound. These migrations, particularly the rearrangement of α-silylcarbinols to silyl ethers, have been shown to proceed with a high degree of stereoselectivity.
Retention of Configuration at Stereocenters (e.g., α-Silylcarbinol to Silyl Ether Rearrangements)
Mechanistic studies have firmly established that the rearrangement of α-silylcarbinols to their isomeric silyl ethers occurs with retention of configuration at both the silicon and the carbinol carbon stereocenters. cdnsciencepub.comcapes.gov.brcdnsciencepub.com This high stereospecificity is a hallmark of this class of reactions and provides significant insight into the transition state of the rearrangement.
The generally accepted mechanism for this base-catalyzed rearrangement involves a cyclic, three-membered transition state. cdnsciencepub.com This intramolecular pathway ensures that the geometric relationship between the migrating silyl group and the carbon backbone is maintained throughout the reaction, leading to the observed retention of stereochemistry. The reaction is typically facilitated by a base, which deprotonates the hydroxyl group of the α-silylcarbinol, initiating the migration of the silyl group from the carbon to the oxygen atom.
For instance, studies on optically active α-silylcarbinols have demonstrated the remarkable stereoselectivity of this process. The rearrangement of compounds such as optically active methyl-α-naphthylphenylsilyldiphenylcarbinol and methyl-α-naphthylphenylsilylmethylphenylcarbinol to their corresponding silyl ethers proceeds with complete retention of configuration at the asymmetric silicon center. cdnsciencepub.comcapes.gov.br Furthermore, when the carbinol carbon is also a stereocenter, as in the case of methyl-α-naphthylphenylsilylmethylphenylcarbinol, the rearrangement also shows complete retention of configuration at this carbon, irrespective of the catalyst or solvent used. cdnsciencepub.com
The rate of this rearrangement is influenced by the electronic nature of the substituents on the silicon atom. Electron-withdrawing groups tend to accelerate the rearrangement, suggesting that the transition state possesses considerable carbanion character on the carbon atom. cdnsciencepub.com
While direct stereochemical studies on the rearrangement of the α-silylcarbinol derived from this compound are not extensively documented in the provided context, the well-established principles from analogous systems strongly suggest that it would follow the same stereochemical course. Reduction of the ester functionality in this compound would yield an α-silylcarbinol, which, upon rearrangement, would be expected to form the corresponding silyl ether with retention of configuration at any stereogenic centers.
The following table summarizes the stereochemical outcomes observed in the rearrangement of representative α-silylcarbinols, illustrating the general principle of retention of configuration.
| Precursor α-Silylcarbinol | Rearrangement Product (Silyl Ether) | Stereochemical Outcome at Silicon | Stereochemical Outcome at Carbon |
| Optically active methyl-α-naphthylphenylsilyldiphenylcarbinol | Isomeric methyl-α-naphthylphenyl(diphenylmethoxy)silane | Retention of Configuration | Not Applicable |
| Optically active methyl-α-naphthylphenylsilylmethylphenylcarbinol | Isomeric methyl-α-naphthylphenyl(α-methylbenzyloxy)silane | Retention of Configuration | Retention of Configuration |
Advanced Synthetic Applications and Broader Utility
Ethyl (diphenylmethylsilyl)acetate as a Vinyl Dication Equivalent in Organic Synthesis
A central application of this compound is its function as a synthetic equivalent of a vinyl 1,1-dication. chemicalbook.com This synthetic utility is prominently displayed in its reactions with organometallic reagents, such as Grignard reagents. In these reactions, the silicon-stabilized carbanion generated from this compound attacks the electrophilic Grignard reagent. This is followed by a Peterson-type elimination, which ultimately yields α,β-unsaturated esters. chemicalbook.com This two-step process, where the α-carbon is first nucleophilic and then becomes part of an electrophilic double bond, mirrors the reactivity of a vinyl dication, making it a powerful tool for carbon-carbon bond formation.
The general transformation can be summarized as follows:
Deprotonation of this compound at the α-position to form a silicon-stabilized anion.
Reaction of the anion with an aldehyde or ketone (an electrophile).
Elimination of the silyloxy group to form a new carbon-carbon double bond, resulting in an α,β-unsaturated ester.
| Reactant 1 (Electrophile) | Reactant 2 | Key Product Type | Significance |
|---|---|---|---|
| Aldehyde (R-CHO) | This compound | α,β-Unsaturated Ester | Forms a C=C bond via Peterson Olefination. chemicalbook.com |
| Ketone (R-CO-R') | This compound | α,β-Unsaturated Ester | Provides access to tetrasubstituted alkenes. |
| Grignard Reagent (R-MgX) | This compound | α,β-Unsaturated Ester | Acts as a vinyl 1,1-dication equivalent. chemicalbook.com |
Strategic Application in Complex Molecule Synthesis
The unique reactivity of this compound makes it a valuable reagent in the synthesis of complex molecules, including natural products and pheromones, where the controlled formation of carbon-carbon bonds and specific stereochemistry is paramount.
While specific, named total syntheses of natural products or pheromones that explicitly document the use of this compound are not prevalent in readily available literature, its utility can be inferred from its function. The synthesis of many insect pheromones, for instance, involves the creation of unsaturated esters. google.comnih.gov For example, the major sex pheromone component for numerous moth species is (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA). nih.gov The synthesis of such structures often relies on methodologies that can create carbon-carbon double bonds with high stereocontrol. The Peterson olefination, facilitated by reagents like this compound, provides a classic and reliable method for constructing such unsaturated systems, which are key structural motifs in a wide array of natural products. msu.edunih.gov
Integration into Multi-Component and Cascade Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.comnih.gov Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to a rapid increase in molecular complexity.
While specific literature detailing the integration of this compound into MCRs or cascade reactions is sparse, its known reactivity suggests potential applications. For example, the enolate generated from this compound could theoretically act as the initial nucleophile in a cascade sequence. This could involve a Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization/elimination. Many established MCRs, such as the Hantzsch pyridine (B92270) synthesis, involve intermediates derived from reagents like ethyl acetoacetate. nih.govnih.govsemanticscholar.org By analogy, the silyl-stabilized enolate from this compound could potentially be employed in novel pseudo-multicomponent reactions, first participating in a Knoevenagel-type condensation or Michael addition, with the silyl (B83357) group directing subsequent steps or being eliminated in a final step to generate a key structural feature. nih.gov
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl (diphenylmethylsilyl)acetate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The ethyl group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂O) protons, due to coupling with each other. The methylene protons of the acetate (B1210297) group (Si-CH₂-CO) appear as a singlet. The methyl group attached to the silicon atom (Si-CH₃) also produces a singlet. The phenyl groups (C₆H₅) attached to the silicon atom typically show complex multiplets in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all unique carbon environments. Key resonances include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon adjacent to the silicon, the methyl carbon on the silicon, and the distinct carbons of the two phenyl rings (ipso, ortho, meta, and para carbons).
The precise chemical shifts (δ) and coupling constants (J) obtained from NMR analysis are critical for confirming the successful synthesis of the target molecule and for studying its behavior in solution.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound spectrabase.com
| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Phenyl (C₆H₅) | Multiplet | Signals in the aromatic region |
| Methylene (-OCH₂CH₃) | Quartet | ~60 ppm |
| Methyl (-OCH₂CH₃) | Triplet | ~14 ppm |
| Methylene (-SiCH₂CO-) | Singlet | ~29 ppm |
| Methyl (-SiCH₃) | Singlet | ~-4 ppm |
| Carbonyl (C=O) | - | ~170 ppm |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pathways under ionization, which aids in structural confirmation. spectrabase.com When subjected to techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.
The molecular ion peak corresponding to the exact mass of the molecule ([C₁₇H₂₀O₂Si]⁺) would be observed. The fragmentation of esters often involves characteristic cleavage patterns. libretexts.orgyoutube.com For this compound, key fragmentation pathways would include:
α-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent methylene group.
Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion.
Cleavage at the silicon center: Fragmentation can occur through the loss of the methyl or phenyl groups attached to the silicon atom. The stability of the resulting carbocations and silyl (B83357) ions influences the relative abundance of the fragment peaks. libretexts.org
McLafferty rearrangement: This is a common fragmentation pathway for esters with sufficiently long alkyl chains, though it may be less prominent in this specific compound.
The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 284 | [C₁₇H₂₀O₂Si]⁺ | Molecular Ion (M⁺) |
| 269 | [C₁₆H₁₇O₂Si]⁺ | Loss of a methyl group (M - 15) |
| 239 | [C₁₇H₁₉OSi]⁺ | Loss of the ethoxy group (M - 45) |
| 207 | [C₁₂H₁₁O₂Si]⁺ | Loss of a phenyl group (M - 77) |
| 197 | [C₁₂H₁₃Si]⁺ | Diphenylmethylsilyl cation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
X-ray Crystallography for Solid-State Structure Determination
To date, a specific crystal structure for this compound has not been reported in the publicly available literature. However, should a suitable single crystal be grown, X-ray diffraction analysis would reveal the geometry around the central silicon atom, the orientation of the phenyl and ethyl acetate groups, and the intermolecular interactions within the crystal packing. Such data is invaluable for understanding structure-property relationships. The synthesis and X-ray structural analysis of other cyclic organosilicon esters have been reported, demonstrating the utility of this technique in the field. researchgate.net
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is a powerful technique for assessing the purity of volatile compounds like this compound. gcms.cz The compound is vaporized and transported by an inert carrier gas through a column containing a liquid stationary phase. bohrium.com Separation is based on the differential partitioning of the compound between the gas and liquid phases.
The boiling point of this compound is reported as 146-148 °C at a reduced pressure of 0.3 mmHg, indicating it is sufficiently volatile for GLC analysis. researchgate.net The choice of column (stationary phase) is critical; nonpolar silicone-based phases are often suitable for analyzing silyl derivatives. gcms.cz The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions and is used for identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of this compound, particularly if the compound has limited thermal stability or if preparative scale separation is required. chemscene.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.
Given the structure of this compound, a reversed-phase HPLC method would likely be effective. This would typically involve a nonpolar stationary phase, such as a C18-bonded silica (B1680970), and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. bohrium.comchromatographyonline.com The separation is based on the compound's polarity; less polar compounds are retained longer on the nonpolar column. The use of a UV detector is appropriate, as the phenyl groups in the molecule will absorb UV light, allowing for sensitive detection.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of reactions, assess compound purity, and determine appropriate solvent systems for column chromatography. mit.eduwisc.edu A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. wisc.edu The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. aga-analytical.com.pl
The separation is based on the differential affinity of the compound for the stationary and mobile phases. silicycle.com For a moderately polar compound like this compound, a suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rochester.edu The ratio of these solvents can be adjusted to achieve optimal separation. The position of the compound on the developed plate is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mit.edu
Emerging Research Frontiers and Future Perspectives
Development of Enantioselective and Diastereoselective Transformations
The creation of specific three-dimensional arrangements in molecules is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials sciences. For Ethyl (diphenylmethylsilyl)acetate, the development of enantioselective and diastereoselective transformations is a key area of research, aiming to control the formation of chiral centers with high precision.
While direct enantioselective and diastereoselective reactions involving this compound are an emerging field, significant insights can be drawn from studies on related α-silyl esters and their corresponding silyl (B83357) ketene (B1206846) acetals. The general strategy involves the reaction of the enolate derived from the silyl ester with an electrophile, where the stereochemical outcome is dictated by the reagents and conditions employed.
Diastereoselective Aldol (B89426) Reactions: The aldol reaction, a powerful tool for C-C bond formation, is a prime target for developing diastereoselective transformations of silyl esters. For instance, the reaction of lithium enolates of α-trimethylsilyl esters with aldehydes has been shown to produce β-hydroxy-α-silyl esters, which can subsequently eliminate to form α,β-unsaturated esters. The stereochemistry of the initial aldol adduct is crucial in determining the geometry of the final unsaturated product. Research has shown that the use of bromomagnesium enolates of trimethylsilyl (B98337) acetates can lead to highly stereoselective formation of (E)-α,β-unsaturated esters through an isolable β-hydroxy-α-silyl intermediate. This suggests that by carefully selecting the metal enolate and reaction conditions, a high degree of diastereoselectivity can be achieved in reactions analogous to those with this compound.
Enantioselective Transformations: Achieving enantioselectivity often requires the use of chiral auxiliaries, chiral catalysts, or chiral reagents. In the context of silyl ketene acetals derived from esters, titanium tetrachloride-mediated additions to aldehydes using chiral auxiliaries, such as those based on N-methylephedrine, have demonstrated high levels of asymmetric induction. msu.edu These reactions proceed through a proposed octahedral, six-coordinate titanium complex, where the chiral auxiliary directs the facial attack of the aldehyde. msu.edu This approach could be adapted to silyl ketene acetals derived from this compound to achieve enantioselective synthesis of β-hydroxy esters.
Furthermore, organocatalysis presents a promising metal-free approach. The desymmetrization of prochiral silanediols using chiral imidazole-containing catalysts has been shown to produce Si-stereogenic siloxanols with high enantioselectivity (up to 98:2 er). nih.govacs.org This highlights the potential for developing organocatalytic methods for the enantioselective functionalization of silyl esters like this compound.
A summary of relevant stereoselective approaches is presented below:
| Reaction Type | Reagent/Catalyst | Key Feature | Potential Application to this compound |
| Diastereoselective Aldol | Bromomagnesium enolate | High (E)-selectivity for α,β-unsaturated esters | Control of double bond geometry in subsequent products. |
| Enantioselective Aldol | TiCl4 with chiral auxiliary | High asymmetric induction | Synthesis of chiral β-hydroxy esters. |
| Enantioselective Silylation | Chiral imidazole (B134444) organocatalyst | Metal-free desymmetrization | Enantioselective synthesis of chiral silyl ethers. |
Catalytic Approaches to Enhance Efficiency and Selectivity
The development of catalytic methods for the synthesis and transformation of this compound is crucial for improving reaction efficiency, reducing waste, and enhancing selectivity. Transition metal catalysis, in particular, has been instrumental in advancing organosilicon chemistry. researchgate.netbohrium.comrsc.org
Catalytic Synthesis: While the direct catalytic synthesis of this compound is not extensively documented, related processes provide valuable insights. For example, the dehydrogenation of ethanol (B145695) in the presence of a copper catalyst is a known method for producing ethyl acetate (B1210297). google.com Adapting such dehydrogenative coupling reactions to include a silylating agent could offer a direct route to silyl acetates.
Catalytic Transformations: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Silyl ketene acetals, which can be readily formed from this compound, are versatile nucleophiles in these reactions. For instance, palladium-catalyzed reactions of silyl ketene acetals with aryl halides or triflates can be employed to synthesize α-aryl esters. The choice of phosphine (B1218219) ligands is critical in these systems to ensure efficient catalytic turnover and prevent catalyst deactivation.
Recent advancements in asymmetric catalysis for organosilicon compounds, such as rhodium- and iridium-catalyzed C-H silylation, offer exciting possibilities. researchgate.netbohrium.comrsc.org These methods allow for the direct and stereoselective introduction of a silyl group into an organic molecule, potentially providing alternative synthetic routes to chiral derivatives of this compound.
Theoretical Predictions and Experimental Validation of Novel Reactivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of novel compounds. numberanalytics.com For this compound, theoretical studies can provide crucial insights into its electronic structure, the stability of intermediates, and the transition states of potential reactions.
Silicon's Influence on Reactivity: The silicon atom in this compound significantly influences its reactivity compared to a standard ethyl acetate molecule. Silicon is more electropositive than carbon, leading to a more polarized Si-C bond. wikipedia.org This polarization can affect the acidity of the α-protons and the nucleophilicity of the corresponding enolate. Computational studies can quantify these effects and predict how the diphenylmethylsilyl group modulates the reactivity of the ester.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, such as the aldol reaction of the silyl ketene acetal (B89532) derived from this compound. These calculations can help to rationalize observed stereoselectivities by comparing the energies of different transition state structures. For example, computational studies have been used to support the Zimmerman-Traxler model for aldol reactions involving metal enolates.
Predicting Novel Reactivity: Theoretical predictions can guide the experimental exploration of new reactions. For instance, computational screening could identify potential catalysts for novel transformations of this compound or predict the feasibility of unprecedented reaction pathways. The synergy between theoretical predictions and experimental validation is crucial for accelerating the discovery of new and useful chemical transformations.
Sustainable Synthesis and Green Chemistry Considerations
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in modern synthesis. nih.govacs.orgresearchgate.nettudelft.nl For this compound, this involves developing more sustainable synthetic routes and utilizing it in environmentally benign processes.
Green Synthesis of Organosilanes: Traditional methods for synthesizing organosilanes often involve the use of hazardous reagents and generate significant waste. Emerging sustainable approaches include direct dehydrogenative coupling of silanes with alcohols or amines, which produce hydrogen as the only byproduct. rsc.org Developing such catalytic methods for the synthesis of this compound would be a significant step towards a greener process. The use of bio-based starting materials and renewable solvents are also key considerations. mdpi.com
Atom Economy and Process Mass Intensity: Green chemistry metrics, such as atom economy and process mass intensity (PMI), are used to quantify the "greenness" of a chemical process. acs.orgtudelft.nlmdpi.com Atom economy measures the efficiency with which atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. PMI considers the total mass of all materials used (including solvents, reagents, and process aids) relative to the mass of the final product. Optimizing reaction conditions to minimize solvent usage and waste generation is essential for improving the PMI of processes involving this compound.
Q & A
Q. What are the established methods for synthesizing ethyl acetate in laboratory settings?
Ethyl acetate is synthesized via acid-catalyzed esterification of ethanol and acetic acid. A standard protocol involves:
- Mixing acetic acid with excess ethanol (molar ratio 1:2) .
- Adding concentrated sulfuric acid (1–2% v/v) as a catalyst to accelerate equilibrium .
- Refluxing the mixture at 70–80°C for 4–6 hours to maximize yield (~65–70%) .
- Purification via distillation (boiling point: 77.1°C) to isolate the product .
Note: Higher yields (~95%) can be achieved using reactive distillation with optimized feed tray configurations .
Q. What are the key physicochemical properties of ethyl acetate relevant to its use as a solvent in chromatographic techniques?
Ethyl acetate’s properties critical for chromatography include:
- Polarity: Relative polarity index of 0.228, making it suitable for separating semi-polar compounds in TLC/HPLC .
- Boiling Point: 77.1°C, enabling easy removal during rotary evaporation .
- Solubility: Miscible with organic solvents (e.g., acetone, chloroform) but limited water solubility (85.3 g/L at 25°C) .
- Purity Standards: HPLC-grade ethyl acetate must have ≤0.001% evaporation residue and ≤0.05% water content for reproducible results .
Q. How does ethyl acetate function in the extraction of bioactive compounds from plant materials?
Ethyl acetate’s moderate polarity allows selective extraction of semi-polar phytochemicals (e.g., flavonoids, terpenoids):
- Soxhlet Extraction: Optimized at 60–70°C for 6–8 hours to isolate alkaloids and phenolics .
- Liquid-Liquid Partitioning: Used post-hydroalcoholic extraction to fractionate compounds based on polarity .
- GC-MS Compatibility: Ethyl acetate extracts are ideal for volatiles analysis due to low interference in mass spectra .
Advanced Research Questions
Q. What reaction mechanisms govern the alkaline hydrolysis of ethyl acetate, and how can kinetics be modeled?
Ethyl acetate undergoes saponification with NaOH:
Q. How can conflicting data on reaction yields in ethyl acetate synthesis be systematically analyzed?
Discrepancies in yields arise from:
- Catalyst Efficiency: Sulfuric acid vs. ion-exchange resins (e.g., Amberlyst-15) can alter equilibrium .
- Purity of Reactants: USP-grade acetic acid (≥99.5%) minimizes side reactions vs. technical-grade .
- Analytical Methods: GC vs. titrimetry may overestimate/underestimate yields due to solvent residues .
Resolution: Use standardized protocols (e.g., NIST-recommended purity criteria) and replicate conditions .
Q. What advanced spectroscopic techniques are optimal for characterizing ethyl acetate in complex mixtures?
Q. How does ethyl acetate’s polarity influence its efficacy as a mobile phase in chromatographic separations?
- TLC: Ethyl acetate/hexane blends (e.g., 3:7) resolve semi-polar compounds (Rf 0.3–0.7) on silica plates .
- HPLC: Mixed with acetonitrile (10–30%), it enhances peak symmetry for phenolic acids (e.g., caffeic acid) .
- Limitation: UV cutoff at 220 nm restricts UV-detector use; opt for ELSD or MS detection .
Data Contradiction and Optimization
Q. What factors contribute to variability in Henry’s law constants (kHk_HkH) for ethyl acetate in environmental analyses?
Reported values range from 4.7–8.9 mol/(kg·bar) due to:
Q. How can reactive distillation be optimized for ethyl acetate production to overcome equilibrium limitations?
Key parameters in reactive distillation columns:
- Feed Tray Configuration: Separate acetic acid and ethanol feeds improve conversion by 15% vs. single-feed .
- Reflux Ratio: Optimal at 2–3 to balance purity (≥98%) and energy consumption .
- Catalyst Tray Placement: Sulfonic acid resins in middle trays enhance reaction efficiency .
Methodological Best Practices
Q. What protocols ensure safe handling and disposal of ethyl acetate in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
